Ortho-CF₃ Phenyl Versus Para-CF₃ Phenyl Isomer: Divergent mGluR2 NAM Potency Trajectories
In the mGluR2 negative allosteric modulator program, the position of the trifluoromethyl substituent on the 2-phenyl ring critically dictates potency. The ortho-CF₃ substitution pattern (as in the target compound) is explicitly distinguished from the para-CF₃ isomer (CAS 1923200-58-1) in the Janssen patent family [1]. While the optimized clinical candidate Compound 11 (bearing a 4-CF₃-phenyl group at the 5-position and a 2-methyl-4-pyridinyl at the 3-position) achieved an IC₅₀ of 8.9 nM in mGluR2 functional assays, SAR intermediates with alternative substitution patterns showed potency differences exceeding 100-fold [2]. The ortho-CF₃-phenyl-2-substituted scaffold occupies a distinct region of the mGluR2 allosteric binding pocket, producing a potency and selectivity profile that cannot be replicated by the para isomer [1].
| Evidence Dimension | mGluR2 NAM functional potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported in public domain for the exact compound; potency range inferred from close structural analogs bearing ortho-substituted 2-phenyl groups within the same patent series. |
| Comparator Or Baseline | Compound 11 (CAS 1639898-35-3): IC₅₀ = 8.9 nM. Other para-CF₃ and 3-pyridyl analogs showed >100-fold variation across the series. |
| Quantified Difference | >100-fold potency range observed across positional isomers within the patent SAR [1][2]. |
| Conditions | Human mGluR2 functional assay (Ca²⁺ mobilization or equivalent); Janssen discovery program. |
Why This Matters
Procurement of the wrong positional isomer (e.g., the para-CF₃ variant CAS 1923200-58-1) will direct a research program toward an entirely different potency envelope and selectivity fingerprint, invalidating SAR hypotheses built around the ortho-substituted scaffold.
- [1] Janssen Pharmaceutica NV. Substituted 6,7-dihydropyrazolo[1,5-a]pyrazines as negative allosteric modulators of mGluR2 receptors. US Patent Application 2018/0256569, September 13, 2018. View Source
- [2] Alonso de Diego, S. A. et al. Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. J. Med. Chem. 2024, 67 (17), 15569–15585. View Source
